molecular formula C12H12F2O2 B1469310 1-(2,4-Difluorophenyl)cyclopentane-1-carboxylic acid CAS No. 1260784-54-0

1-(2,4-Difluorophenyl)cyclopentane-1-carboxylic acid

Cat. No. B1469310
CAS RN: 1260784-54-0
M. Wt: 226.22 g/mol
InChI Key: BEFDRJJXJDRECV-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)cyclopentane-1-carboxylic acid is a chemical compound with the CAS Number: 1260784-54-0 . It has a molecular weight of 226.22 and its IUPAC name is 1-(2,4-difluorophenyl)cyclopentanecarboxylic acid .


Molecular Structure Analysis

The Inchi Code for 1-(2,4-Difluorophenyl)cyclopentane-1-carboxylic acid is 1S/C12H12F2O2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) . This indicates the presence of a cyclopentane ring attached to a carboxylic acid group and a 2,4-difluorophenyl group .

Scientific Research Applications

Cyclopentane-1,3-dione as a Carboxylic Acid Isostere

Cyclopentane-1,3-diones have been investigated for their potential to act as isosteres for the carboxylic acid functional group. This is due to their similar pK(a) values to carboxylic acids, making them an interesting alternative in drug design. One study demonstrated the application of the cyclopentane-1,3-dione unit in the design of thromboxane A2 receptor antagonists, showcasing its utility in medicinal chemistry. The research highlighted the synthesis and evaluation of derivatives that exhibited comparable potency to known antagonists, indicating the cyclopentane-1,3-dione moiety's value as a carboxylic acid substitute (Ballatore et al., 2011).

Catalytic Carboxylation of Alkanes

Another area of application is the catalytic carboxylation of linear and cyclic alkanes, including cyclopentane, to produce carboxylic acids under mild conditions. This process involves vanadium complexes and explores parameters such as catalyst type, oxidizing agent, and reaction conditions to optimize yields. The study provides insights into the efficient conversion of alkanes to valuable carboxylic acid derivatives, which has implications for organic synthesis and industrial chemistry (Reis et al., 2005).

Synthesis of β,β-Difluorinated Derivatives

Research has also focused on the synthesis of β,β-difluorinated 1-amino-1-cyclopentane carboxylic acid derivatives, demonstrating an efficient protocol for their preparation. These derivatives have potential applications in pharmaceuticals and agrochemicals due to the unique properties imparted by the difluorination. The methodology involves chemo- and diastereoselective addition reactions, showcasing the versatility and utility of cyclopentane-based compounds in complex organic syntheses (Fustero et al., 2008).

Reaction Pathways and Kinetics

The kinetics and reaction pathways of cyclopentane carboxylic acid derivatives have been studied in various contexts, including their reduction in subcritical methanol. Such studies shed light on the mechanisms of acid number reduction, providing valuable information for refining processes and chemical transformations. Understanding these kinetics is crucial for applications in petrochemical processing and the development of more efficient chemical reactions (Mandal & Nagarajan, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(2,4-difluorophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFDRJJXJDRECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216822
Record name Cyclopentanecarboxylic acid, 1-(2,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)cyclopentane-1-carboxylic acid

CAS RN

1260784-54-0
Record name Cyclopentanecarboxylic acid, 1-(2,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260784-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 1-(2,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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